6-Fluorospiro[indoline-3,4'-piperidin]-2-one
Overview
Description
“6-Fluorospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C12H15FN2 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “6-Fluorospiro[indoline-3,4’-piperidin]-2-one” is represented by the InChI code: 1S/C12H15FN2/c13-9-1-2-11-10 (7-9)12 (8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 206.26 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Anticancer and Antitumor Applications
- c-Met/ALK Inhibitors : A study by Li et al. (2013) discovered a compound related to 6-Fluorospiro[indoline-3,4'-piperidin]-2-one with significant potential as a c-Met/ALK dual inhibitor, showing promising pharmacodynamics effects and tumor growth inhibition in gastric carcinoma models.
- Anti-Tumor Activity : Junjian Li et al. (2020) designed and synthesized 1'-methylspiro[indoline-3,4'-piperidine] derivatives and evaluated their anti-tumor activity, particularly against BEL-7402 cell lines. The compound demonstrated significant inhibition and binding affinities to target proteins, suggesting its potential as an anti-tumor agent (Li et al., 2020).
Antidepressant Potential
- Potential Antidepressants : The work of Ong et al. (1983) demonstrated that certain 1-arylspiro[indoline-3,4'-piperidine]s, structurally similar to this compound, exhibited notable antidepressant activity, suggesting a potential use in psychopharmacology (Ong et al., 1983).
Antimicrobial Activity
- Antimycobacterial Activity : Kumar et al. (2008) developed spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).
Synthesis and Structural Studies
- Synthetic Routes : The study by Xie et al. (2004) provided a simple synthetic route to prepare spiro[indoline-3,4′-piperidine], which can serve as a template for synthesizing compounds targeting GPCR (Xie et al., 2004).
- Structural and Conformational Studies : Whelan et al. (1995) synthesized a series of compounds structurally related to this compound, studying their structure and potential as 5-HT3 receptor antagonists (Whelan et al., 1995).
Mechanism of Action
Target of Action
The primary targets of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one are currently unknown
Mode of Action
Compounds with similar structures, such as those containing a piperidine moiety, have been found to exhibit antioxidant action by hindering or suppressing free radicals .
Result of Action
The molecular and cellular effects of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one’s action are currently unknown
Safety and Hazards
properties
IUPAC Name |
6-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOOQANQSMZXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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